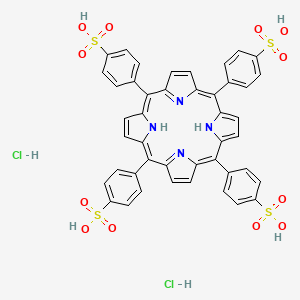

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride

Vue d'ensemble

Description

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride (MTPPD) is a porphyrin-based compound that has been extensively studied due to its unique properties and potential applications in a variety of fields. It is a water-soluble, non-toxic, and highly fluorescent derivative of meso-tetraphenylporphyrin (MTPP). Its chemical structure consists of four meso-tetra(4-sulfonatophenyl)porphyrin (MTPPS) units connected by methylene bridges. MTPPD is an important tool in the study of porphyrin-based compounds and has been used in a variety of research applications, including biochemical and physiological studies, drug delivery, and sensing.

Applications De Recherche Scientifique

Organometallic Complexes and Biological Molecules

Meso-tetra(4-sulfonatophenyl)porphine (H4TPPS) forms diorgano- and triorgano-tin(IV) derivatives with significant structural and biological implications. These complexes exhibit specific solid-state configurations and solution-phase properties, showing potential in the study of cytotoxicity towards embryonic development in biological organisms (Pellerito et al., 1997).

DNA Damage Induction

Research has shown that porphyrin photosensitizers, including meso-tetra(p-sulfonatophenyl)porphine, can induce DNA damage under specific conditions. These findings are critical in understanding the mechanisms of photodynamic therapies and their potential risks (Fiel et al., 1981).

Nanostructures and Material Science

Meso-tetra(4-sulfonatophenyl) porphine forms self-assembled nanostructures, known as J-aggregates, under certain conditions. These aggregates have been studied using atomic force microscopy, revealing their unique stripe-like structures and potential applications in nanotechnology and material science (Augulis et al., 2004).

Photodynamic Therapy

This compound, in combination with light exposure, has been found to affect the viability and proliferation of various cell types, including leukemia cells and human bone marrow progenitor cells. This research is significant in the context of photodynamic therapy for treating cancers and other diseases (Grebeňová et al., 1997).

MRI Contrast Agent

Manganese meso-tetra(4-sulfonatophenyl)porphine has been optimized for use as a tumor-selective MRI contrast agent, showing promise in enhancing imaging techniques for cancer detection and research (Bockhorst & Hoehn-Berlage, 1994).

DNA Interaction and Cellular Activity

Organotin(IV) complexes of meso-tetra(4-sulfonatophenyl)porphine have been studied for their interaction with DNA, showing significant cellular action. These studies are crucial for understanding the compound's potential in pharmacology and its mechanism of action at the molecular level (Aydinoglu et al., 2016).

Propriétés

IUPAC Name |

4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O12S4.2ClH/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXOFOJZDIPMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32Cl2N4O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride | |

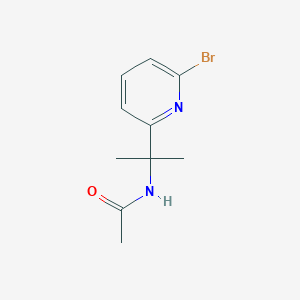

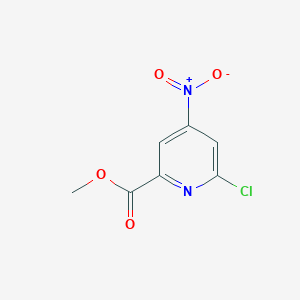

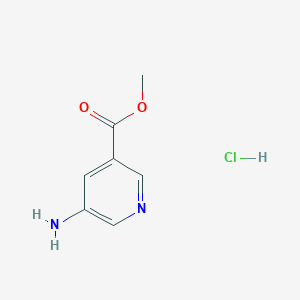

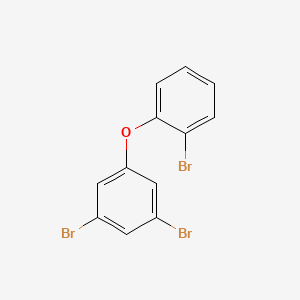

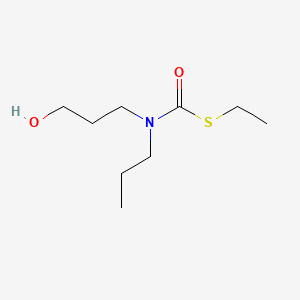

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,2-Difluoro-propyl)-[1,4]diazepane](/img/structure/B1530796.png)

![[3-(Dimethoxymethyl)benzyl]amine](/img/structure/B1530807.png)

![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1530812.png)